molecular formula C11H13NO2 B2517298 Methyl 3-amino-5-cyclopropylbenzoate CAS No. 1661875-65-5

Methyl 3-amino-5-cyclopropylbenzoate

Cat. No.: B2517298
CAS No.: 1661875-65-5
M. Wt: 191.23
InChI Key: DBJZXPKEWPSHFC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-cyclopropylbenzoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzoic acid, featuring a cyclopropyl group and an amino group attached to the benzene ring

Scientific Research Applications

Methyl 3-amino-5-cyclopropylbenzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-cyclopropylbenzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-cyclopropylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-cyclopropylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group can affect the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • Methyl 3-amino-5-methylbenzoate
  • Methyl 3-amino-5-ethylbenzoate
  • Methyl 3-amino-5-isopropylbenzoate

Comparison: Methyl 3-amino-5-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 3-amino-5-cyclopropylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJZXPKEWPSHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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